4-{2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloropyrimidine moiety linked to a piperazine ring, which is further connected to a morpholine ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 4-{2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves multiple steps, typically starting with the chlorination of pyrimidine derivatives. The key intermediate, 5-chloropyrimidine, is synthesized through a chlorination reaction using reagents such as phosphorus oxychloride. This intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative. The final step involves the coupling of the piperazine derivative with morpholine, resulting in the formation of the target compound .
Chemical Reactions Analysis
4-{2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom in the chloropyrimidine moiety.
Scientific Research Applications
4-{2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors in the central nervous system.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and its potential as an anticancer agent.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules, serving as a building block in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
4-{2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine can be compared with other similar compounds, such as:
Buspirone Hydrochloride: This compound also contains a piperazine ring linked to a pyrimidine moiety and is used as an anxiolytic agent.
1-(2-Pyrimidyl)piperazine: A simpler derivative that serves as a key intermediate in the synthesis of more complex pyrimidine-based compounds.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct pharmacological properties and makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C17H22ClN7O |
---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
4-[2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C17H22ClN7O/c1-13-10-15(23-6-8-26-9-7-23)22-17(21-13)25-4-2-24(3-5-25)16-19-11-14(18)12-20-16/h10-12H,2-9H2,1H3 |
InChI Key |
XNECMAVLAKUTNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Cl)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.